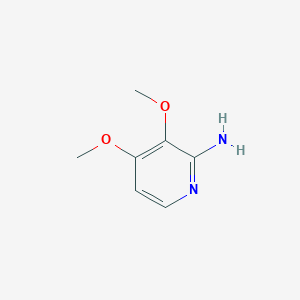![molecular formula C16H15ClN2O4 B13526433 3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate](/img/structure/B13526433.png)
3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate is a chemical compound with the molecular formula C16H16N2O4. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a methoxycarbonyl group, an amino group, and a carbamate linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate typically involves the reaction of 3-[(methoxycarbonyl)amino]phenol with 2-chloro-5-methylphenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to obtain the final product in a commercially viable form .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-[(Methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the formulation of agricultural chemicals, such as herbicides and pesticides
Mécanisme D'action
The mechanism of action of 3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting key enzymes or receptors involved in biological pathways. For example, in agricultural applications, it may inhibit enzymes essential for plant growth, leading to its use as a herbicide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenmedipham: A similar compound with herbicidal properties, used in agriculture.
Desmedipham: Another herbicide with a similar structure and mode of action.
Uniqueness
3-[(Methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C16H15ClN2O4 |
|---|---|
Poids moléculaire |
334.75 g/mol |
Nom IUPAC |
[3-(methoxycarbonylamino)phenyl] N-(2-chloro-5-methylphenyl)carbamate |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-6-7-13(17)14(8-10)19-16(21)23-12-5-3-4-11(9-12)18-15(20)22-2/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Clé InChI |
FSHHKRRGWFNQQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)NC(=O)OC2=CC=CC(=C2)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


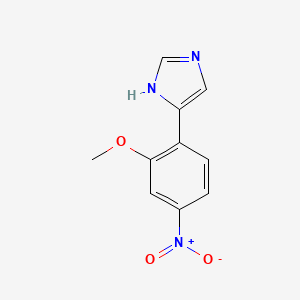

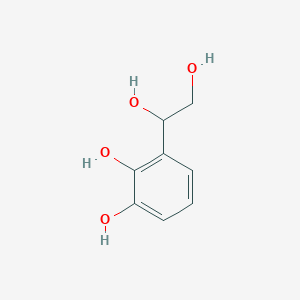



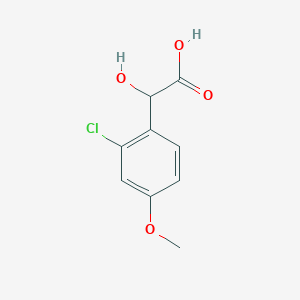
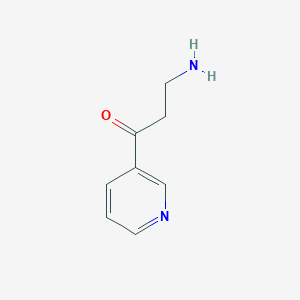
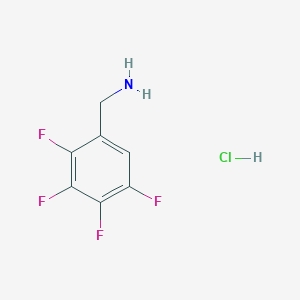
![2-[2-[(2-Chloro-4-fluoro-phenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13526415.png)
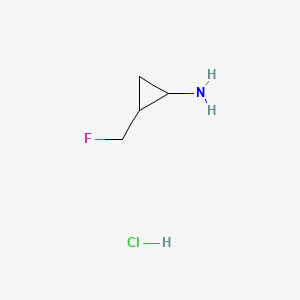
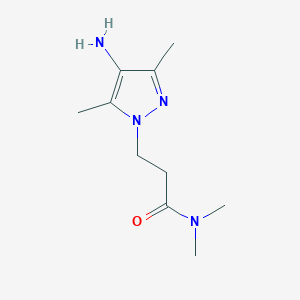
![Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13526441.png)
